
3-Methyl-2-(pyrimidin-2-ylamino)butanoic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer and Radioprotective Activities : Compounds including 4-methylthio-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-butanoic acid showed significant in vitro anticancer activity against Ehrlich ascites carcinoma cells. Additionally, some derivatives exhibited notable in vivo radioprotective activity (Ghorab et al., 2009).
Histone Deacetylase Inhibition and Anticancer Potential : A derivative, MGCD0103, acts as a small molecule histone deacetylase (HDAC) inhibitor, selectively inhibiting HDACs 1-3 and 11. This compound showed significant antitumor activity in vivo and entered clinical trials for its potential as an anticancer drug (Zhou et al., 2008).
Analytical Separation in Pharmaceutical Research : Nonaqueous capillary electrophoresis was developed for the separation of imatinib mesylate and related substances, including pyrimidin-2-ylamine derivatives. This method shows promise for quality control in pharmaceuticals (Ye et al., 2012).
Insecticidal and Antibacterial Potential : Pyrimidine-linked pyrazole heterocyclics, synthesized through microwave irradiation, were evaluated for their insecticidal and antimicrobial properties. These compounds showed potential in pest control and infection prevention (Deohate & Palaspagar, 2020).
Osteoporosis Treatment : Certain pyrimidin-5-yl derivatives were identified as potent and selective antagonists of the αvβ3 receptor, showing promise for the treatment of osteoporosis. They exhibited good pharmacokinetics and significant efficacy in an in vivo model of bone turnover (Coleman et al., 2004).
Colorimetric Detection of Ions : A pyrimidine-based molecular switch was used to construct reversible test strips for detecting Al3+ as well as F-/AcO- ions, demonstrating a novel approach in colorimetric detection (Bhattacharyya et al., 2017).
Propriétés
IUPAC Name |
3-methyl-2-(pyrimidin-2-ylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-6(2)7(8(13)14)12-9-10-4-3-5-11-9/h3-7H,1-2H3,(H,13,14)(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKICYDIFVXALK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=NC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



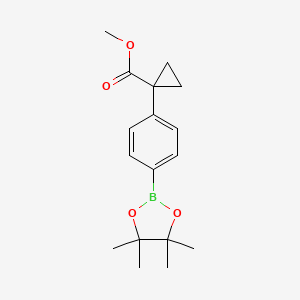
![D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-](/img/structure/B3101588.png)
![(2,3-Dihydro-[1,4]dioxino-[2,3-c]pyridin-5-yl)methanol](/img/structure/B3101597.png)
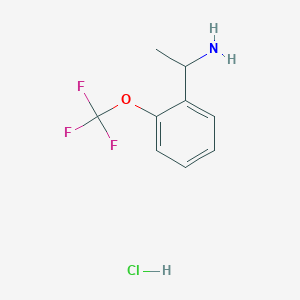
![N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-3-carboxamide](/img/structure/B3101624.png)
![3-phenyl-7-[(pyridin-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3101627.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-hydroxynicotinamide](/img/structure/B3101633.png)
![3-(2-methoxyphenyl)-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}propanamide](/img/structure/B3101641.png)
![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-(methylsulfanyl)butanoate](/img/structure/B3101659.png)
![2-[(1,1-Dioxothiolan-3-yl)amino]pentanoic acid](/img/structure/B3101672.png)
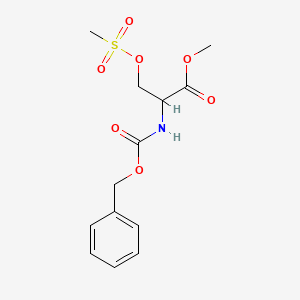
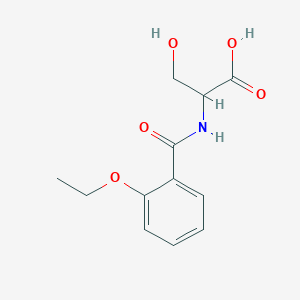
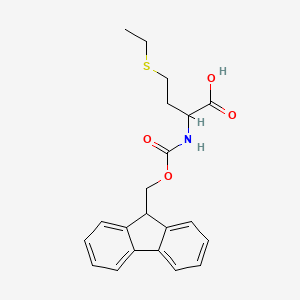
![Methyl 4-methylsulfanyl-2-[[2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]butanoate](/img/structure/B3101699.png)